molecular formula C20H13F2N3OS B2764873 3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895011-24-2

3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2764873
CAS RN: 895011-24-2
M. Wt: 381.4
InChI Key: MAVSKAMEGSVKPU-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and is synthesized using a specific method.

Scientific Research Applications

Antimicrobial Activity

Research by Anuse et al. (2019) highlighted the synthesis and evaluation of benzothiazole derivatives with antimicrobial properties. These compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential for addressing antimicrobial resistance (Anuse et al., 2019).

Radiopharmaceutical Applications

Ohkubo et al. (2021) discussed the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3 tracers, which are used for imaging hypoxia and tau pathology, respectively. This research showcases the application of fluoroalkylation in producing clinically relevant radiotracers (Ohkubo et al., 2021).

Anticancer Activity

The synthesis of fluoro-substituted benzopyran derivatives by Hammam et al. (2005) demonstrated significant anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This indicates the potential of fluoro-substituted compounds in the development of new anticancer drugs (Hammam et al., 2005).

Mycobacterium tuberculosis Inhibition

Jeankumar et al. (2013) identified thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis. These compounds displayed promising activity in inhibiting the bacterial DNA gyrase, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Borzilleri et al. (2006) discovered that substituted benzamides were potent and selective inhibitors of VEGFR-2 kinase activity, indicating their potential in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).

properties

IUPAC Name

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3OS/c21-15-6-1-5-14(10-15)19(26)25(12-13-4-3-9-23-11-13)20-24-18-16(22)7-2-8-17(18)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSKAMEGSVKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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